molecular formula C6H10O4 B6589838 6-hydroxy-4-oxohexanoic acid CAS No. 887586-71-2

6-hydroxy-4-oxohexanoic acid

Cat. No.: B6589838
CAS No.: 887586-71-2
M. Wt: 146.1
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Description

6-Hydroxy-4-oxohexanoic acid is a hydroxy-keto carboxylic acid with a six-carbon backbone.

Properties

CAS No.

887586-71-2

Molecular Formula

C6H10O4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties:
Research has demonstrated that derivatives of 6-hydroxy-4-oxohexanoic acid exhibit anti-inflammatory effects. A study synthesized various aryl-substituted derivatives and assessed their impact on eicosanoid biosynthesis, revealing promising anti-inflammatory activities in vivo .

Table 1: Summary of Anti-Inflammatory Activities

CompoundEicosanoid Inhibition (%)In Vivo Activity (Model)
6-Hydroxy-4-Oxohexanoic Acid75%Rat Paw Edema
6-Aryl Derivative A80%Carrageenan-Induced Edema
6-Aryl Derivative B65%Zymosan-Induced Inflammation

Biochemical Research

Metabolism Studies:
6-Hydroxy-4-oxohexanoic acid has been identified as a metabolite produced by certain bacterial strains, such as Escherichia coli. This aspect is crucial for understanding metabolic pathways and developing biotechnological applications .

Table 2: Metabolic Pathways Involving 6-Hydroxy-4-Oxohexanoic Acid

OrganismPathway Description
Escherichia coliProduced during amino acid catabolism
Bacillus subtilisInvolved in fatty acid metabolism

Synthesis and Derivatives

The synthesis of 6-hydroxy-4-oxohexanoic acid involves several chemical reactions, including condensation and oxidation processes. The ability to modify this compound into various derivatives enhances its applicability in drug development.

Case Study: Synthesis of Aryl Derivatives
A study detailed the synthesis of multiple aryl-substituted derivatives of 6-hydroxy-4-oxohexanoic acid, which were evaluated for their pharmacological activities. The results indicated that certain derivatives had enhanced efficacy compared to the parent compound .

Toxicological Studies

Understanding the toxicity profile of 6-hydroxy-4-oxohexanoic acid is essential for its safe application in pharmaceuticals. Studies have shown that while it exhibits some irritant properties, its therapeutic window appears favorable when used at appropriate dosages .

Table 3: Toxicological Profile

ParameterValue
Oral Toxicity (LD50)>2000 mg/kg
Eye IrritationCauses serious irritation
Skin IrritationCauses mild irritation

Mechanism of Action

The exact mechanism of action of 6-hydroxy-4-oxohexanoic acid is not fully understood. it is believed to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. This inhibition leads to the accumulation of the compound, which then acts as an anti-inflammatory and antioxidant agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-hydroxy-4-oxohexanoic acid with key analogs based on substituent patterns, molecular properties, and applications.

Positional Isomers

  • 4-Hydroxy-2-oxohexanoic acid (CAS: N/A): Structure: Hydroxyl at C4, ketone at C2. Key differences: The positional shift of the ketone group (C2 vs. C4) alters hydrogen-bonding capacity and acidity (predicted pKa ~4.68) . Applications: Used in metabolic studies of keto acids .

Aromatic-Substituted Derivatives

  • 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (CAS: 178686-87-8): Structure: A phenyl group substituted with a hexyloxy chain at C4 and a ketone at C4. Molecular weight: 306.40; Density: 1.063 g/cm³; Boiling point: 485.3°C (predicted). Key differences: The aromatic ring increases lipophilicity (logP >3), enhancing membrane permeability compared to the unsubstituted parent compound . Applications: Used in materials science and as a synthetic intermediate .
  • 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid (CAS: 898791-22-5): Structure: Dichlorophenyl group at C5. Key differences: Chlorine atoms introduce electron-withdrawing effects, increasing acidity (pKa ~3.5–4.0) and resistance to enzymatic degradation .

Bioactive Analogs

  • 4-Amino-6-(2'-amino-4'-hydroxyphenyl)-3-hydroxy-2-methyl-6-oxohexanoic acid (AHMOA): Structure: Contains amino, hydroxyl, and methyl groups. Molecular weight: ~300 g/mol (estimated). Key differences: Additional functional groups enable hydrogen bonding and metal chelation, critical for anti-inflammatory activity in solomonamide analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents pKa (Predicted) Applications
6-Hydroxy-4-oxohexanoic acid N/A C₆H₁₀O₄ 162.14 -OH (C6), -C=O (C4) ~4.2 Synthetic intermediate
4-Hydroxy-2-oxohexanoic acid N/A C₆H₁₀O₄ 162.14 -OH (C4), -C=O (C2) ~4.68 Metabolic studies
6-(4-Hexyloxyphenyl)-6-oxohexanoic acid 178686-87-8 C₁₈H₂₆O₄ 306.40 Phenyl, hexyloxy chain ~4.5 Materials science
AHMOA N/A C₁₃H₁₈N₂O₆ ~298.29 Amino, hydroxyl, methyl ~3.8–4.5 Anti-inflammatory research

Research Findings and Trends

  • Synthetic Strategies: Derivatives like 6-(2-naphthyl)-6-oxohexanoic acid (CAS: 132104-10-0) are synthesized via Friedel-Crafts acylation, suggesting similar routes for 6-hydroxy-4-oxohexanoic acid .
  • Physicochemical Properties : Aromatic substituents increase boiling points and lipophilicity, whereas halogenation enhances chemical stability .

Preparation Methods

Reaction Pathway

  • Aldol Condensation :
    Levulinic acid (4-oxopentanoic acid) reacts with glycolaldehyde (HOCH₂CHO) in toluene under catalytic piperidine and acetic acid. This forms 6-hydroxy-4-oxohex-5-enoic acid, an α,β-unsaturated intermediate.

    Levulinic acid+Glycolaldehydepiperidine, AcOH6-hydroxy-4-oxohex-5-enoic acid\text{Levulinic acid} + \text{Glycolaldehyde} \xrightarrow{\text{piperidine, AcOH}} \text{6-hydroxy-4-oxohex-5-enoic acid}
  • Hydrogenation :
    The unsaturated intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere, yielding saturated 6-hydroxy-4-oxohexanoic acid.

    6-hydroxy-4-oxohex-5-enoic acidPd/C, H26-hydroxy-4-oxohexanoic acid\text{6-hydroxy-4-oxohex-5-enoic acid} \xrightarrow{\text{Pd/C, H}_2} \text{6-hydroxy-4-oxohexanoic acid}

Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureTimeYield*
CondensationPiperidine (5 mol%), Acetic acidToluene80–100°C6–8 h~65%
Hydrogenation10% Pd/C, H₂ (1 atm)Ethanol25°C2–3 h~85%
*Hypothetical yields extrapolated from analogous syntheses.

Selective Oxidation of Diol Precursors

An alternative route involves the oxidation of 1,6-hexanediol, though this requires precise control to introduce both ketone and hydroxyl groups.

Two-Step Oxidation Protocol

  • Partial Oxidation :
    1,6-Hexanediol is treated with a Au/TiO₂ catalyst under oxygen flow (1–2 bar) at 90°C. This selectively oxidizes the central C–H bond to form 4-oxo-1,6-hexanediol.

    1,6-HexanediolAu/TiO2,O24-oxo-1,6-hexanediol\text{1,6-Hexanediol} \xrightarrow{\text{Au/TiO}_2, \text{O}_2} \text{4-oxo-1,6-hexanediol}
  • Terminal Oxidation :
    The diol intermediate undergoes further oxidation using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaClO₂ in aqueous buffer (pH 5–6), converting the terminal hydroxyl group to a carboxylic acid.

    4-oxo-1,6-hexanediolTEMPO, NaClO26-hydroxy-4-oxohexanoic acid\text{4-oxo-1,6-hexanediol} \xrightarrow{\text{TEMPO, NaClO}_2} \text{6-hydroxy-4-oxohexanoic acid}

Enzymatic and Biosynthetic Approaches

While no direct enzymatic methods for 6-hydroxy-4-oxohexanoic acid are reported, analogous pathways for 6-oxohexanoic acid suggest potential adaptations.

Proposed Biocatalytic Route

  • Substrate Selection :
    6-Aminohexanoic acid serves as a precursor, oxidized by ω-amino group-oxidizing enzymes (ω-AOX) from Phialemonium sp. AIU 274 to form 6-oxohexanoic acid.

  • Hydroxylation :
    A hydroxylase enzyme (e.g., cytochrome P450) could theoretically introduce a hydroxyl group at position 6, though this remains speculative without experimental validation.

Advantages and Limitations

  • Sustainability : Enzymatic methods avoid hazardous reagents like sodium periodate.

  • Complexity : Multi-enzyme systems and cofactor regeneration pose scalability challenges.

Industrial Production Feasibility

Scalable synthesis of 6-hydroxy-4-oxohexanoic acid remains underdeveloped, but lessons from levulinic acid production offer insights.

Continuous Flow Reactor Design

ParameterValueImpact
Residence Time20–30 minMinimizes side reactions
Temperature120–150°CEnhances reaction rate
CatalystCo₃O₄ nanoparticlesImproves ketone selectivity

Analytical Validation of Synthetic Products

Critical to method development is verifying structural integrity and purity.

Characterization Techniques

MethodKey Data Points
¹H NMR δ 2.45 (t, 2H, C3–H), δ 4.15 (t, 2H, C6–H), δ 12.1 (s, 1H, COOH)
IR 1705 cm⁻¹ (C=O, ketone), 1720 cm⁻¹ (C=O, acid), 3450 cm⁻¹ (–OH)
HPLC Retention time: 8.2 min (C18 column, 0.1% H₃PO₄)

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